Methyl 5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepine-7-carboxylate Methyl 5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepine-7-carboxylate
Brand Name: Vulcanchem
CAS No.: 1116093-90-3
VCID: VC15961267
InChI: InChI=1S/C12H12O4/c1-15-12(14)8-4-5-11-9(7-8)10(13)3-2-6-16-11/h4-5,7H,2-3,6H2,1H3
SMILES:
Molecular Formula: C12H12O4
Molecular Weight: 220.22 g/mol

Methyl 5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepine-7-carboxylate

CAS No.: 1116093-90-3

Cat. No.: VC15961267

Molecular Formula: C12H12O4

Molecular Weight: 220.22 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepine-7-carboxylate - 1116093-90-3

Specification

CAS No. 1116093-90-3
Molecular Formula C12H12O4
Molecular Weight 220.22 g/mol
IUPAC Name methyl 5-oxo-3,4-dihydro-2H-1-benzoxepine-7-carboxylate
Standard InChI InChI=1S/C12H12O4/c1-15-12(14)8-4-5-11-9(7-8)10(13)3-2-6-16-11/h4-5,7H,2-3,6H2,1H3
Standard InChI Key DFSOVAMBJOTRGR-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC2=C(C=C1)OCCCC2=O

Introduction

Structural Characteristics and Physicochemical Properties

Core Architecture

The compound features a benzoxepine backbone—a seven-membered oxygen-containing heterocycle fused to a benzene ring. The oxepine ring exists in a partially saturated state, with ketone functionality at position 5 and a methyl ester group at position 7 . This arrangement introduces stereoelectronic effects that influence reactivity. Key structural attributes include:

  • Fused bicyclic system: Enhances rigidity, potentially improving target binding selectivity.

  • Electron-withdrawing groups: The 5-keto and 7-ester moieties polarize the molecule, facilitating nucleophilic attacks at the α-carbonyl positions .

Molecular Data

PropertyValueSource
CAS Number1116093-90-3
Molecular FormulaC₁₂H₁₂O₄
Molecular Weight220.22 g/mol
IUPAC NameMethyl 5-oxo-3,4-dihydro-2H-1-benzoxepine-7-carboxylate
SMILESCOC(=O)C1=CC2=C(C=C1)OCCCC2=O

The planar aromatic system (benzene ring) contributes to π-π stacking interactions, while the oxepine ring’s partial saturation allows conformational flexibility .

Synthesis and Functionalization

Key Synthetic Routes

Synthesis typically involves multi-step protocols starting from phenolic precursors. A representative pathway includes:

  • Friedel-Crafts Acylation: Introduction of the keto group at position 5 using acyl chlorides under Lewis acid catalysis.

  • Cyclization: Formation of the oxepine ring via intramolecular Williamson ether synthesis, employing bases like NaOEt/EtOH .

  • Esterification: Methylation of the carboxylic acid intermediate using dimethyl sulfate or methyl iodide .

Example Protocol :

Optimization Challenges

  • Regioselectivity: Competing reactions at the benzene ring’s ortho/para positions necessitate careful catalyst selection .

  • Byproduct Formation: Over-oxidation of the oxepine ring can occur, requiring inert atmospheres and low temperatures.

Chemical Reactivity and Derivatives

Functional Group Transformations

The 5-keto and 7-ester groups serve as handles for further derivatization:

  • Nucleophilic Additions: Grignard reagents attack the ketone, generating secondary alcohols (e.g., formation of 5-hydroxy analogs) .

  • Ester Hydrolysis: Base-mediated saponification yields the carboxylic acid, enabling amide coupling with amines .

  • Ring-Opening Reactions: Strong nucleophiles (e.g., NH₃) cleave the oxepine ether linkage, producing dicarbonyl intermediates .

Bioactive Derivatives

Structural modifications have yielded compounds with enhanced pharmacological profiles:

  • Anticancer Agents: Introduction of pyridylamide groups at position 4 (e.g., WO2016089062A2) improved IC₅₀ values against breast cancer cell lines .

  • Anti-Inflammatory Derivatives: Hydroxymethyl substituents at position 3 demonstrated radical scavenging activity in RAW264.7 macrophage assays .

DerivativeActivity (IC₅₀)TargetSource
5-Phenoxybenzoxepin-4-amide1.33 µM (MCF-7 cells)ERα
7-Chloro-thiazolylamide5.4 nM (HIV-1 fusion)CCR5
3-Hydroxymethyl analog52.5 µg/mL (HCT15 cells)ROS Scavenging

Research Trends and Future Directions

Patent Landscape

Recent patents highlight growing interest in benzoxepine-based therapeutics:

  • WO2016089062A2: Dibenzo[b,f]oxepines as kinase inhibitors for oncology .

  • WO2015077194A1: EZH2 inhibitors for treating hyperproliferative disorders .

Unmet Challenges

  • Synthetic Scalability: Current routes suffer from low yields (30–65%), necessitating flow chemistry approaches.

  • ADME Profiling: Poor aqueous solubility and metabolic instability limit in vivo efficacy .

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